1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

説明

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a chemical compound with applications in the synthesis of energetic materials and other chemical reactions. It is part of the hydrazine chemical group and exhibits unique chemical and physical properties due to its molecular structure.

Synthesis Analysis

The synthesis of related hydrazine compounds involves condensation reactions. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a precursor in the synthesis of hexanitrazobenzene, is synthesized via the condensation of picryl chloride with hydrazine hydrate (Badgujar et al., 2009). Such methods might be applicable to the synthesis of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine.

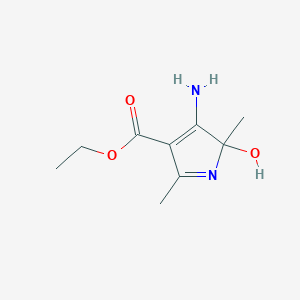

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is typically characterized using techniques like IR, NMR, and X-ray diffraction. For example, the structure of 2,4-dinitrophenylhydrazine was determined showing the nitro and amino groups of the hydrazine side chain almost in the same plane as the phenyl ring (Okabe et al., 1993).

Chemical Reactions and Properties

Hydrazine compounds undergo various chemical reactions. The reaction of 4-nitroso-1,2,4-triazine with hydrazine derivatives results in cleavage of the nitroso group, indicating the reactivity of the nitro and hydrazine groups in these compounds (Mironovich, 1996).

Physical Properties Analysis

The physical properties of hydrazine compounds can be diverse. For example, the synthesis and characterization of 2,2-diphenyl-1-(5-acetonyl-2,4,6-trinitro-1,3-cyclohexadienyl)hydrazine provided insights into its crystal structure, indicating significant physical property details (Draper et al., 1993).

Chemical Properties Analysis

The chemical properties of hydrazine derivatives are often studied in the context of their reactivity and potential applications. For instance, the synthesis and evaluation of 1,2,2-tris(sulfonyl)hydrazines as antineoplastic and trypanocidal agents demonstrate the broad chemical utility of hydrazine compounds (Shyam et al., 1990).

科学的研究の応用

Hydrazines in Carcinogenic Research

Hydrazines, including compounds structurally related to the one you've asked about, have been identified as potential carcinogens. Studies have investigated the carcinogenic action of hydrazines in both human and animal models, noting that exposure to these compounds, including through occupational settings or drug therapy, has been correlated with an increased risk of cancer development B. Tóth, 1994. Another review highlighted the carcinogenic potential of a wide range of hydrazines and related chemicals, emphasizing the substantial environmental and health risks these compounds may pose to the human population B. Tóth, 2000.

Hydrazines in Pharmaceutical Analysis

The analysis and control of genotoxic impurities such as hydrazines, hydrazides, and hydrazones in active pharmaceutical ingredients (APIs) and drug products have been a significant focus. A review summarizing analytical approaches for controlling such impurities highlighted the importance of detecting these compounds due to their potential genotoxicity, employing a variety of chromatographic and spectroscopic techniques D. Elder, D. Snodin, A. Teasdale, 2011.

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .

Mode of Action

It is known that the compound can cause skin and eye irritation, and it is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Pathways

It is known that phenylhydrazine-based reductants, such as 4-(trifluoromethyl)phenylhydrazine, participate in the one-step reduction and functionalization of graphene oxide .

Action Environment

The action, efficacy, and stability of 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use this compound only outdoors or in a well-ventilated area to avoid inhalation .

特性

IUPAC Name |

1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-13(12)6-3-2-5(8(9,10)11)4-7(6)14(15)16/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBAZCATUSUQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379553 | |

| Record name | 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine | |

CAS RN |

120940-43-4 | |

| Record name | 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120940-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)

![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)